N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide” is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds are crucial target products and key intermediates in the synthesis of various drugs and promising drug candidates . They display a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for the metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These procedures are efficiently applied in the preparation of important drugs and promising drug candidates . The synthesis involves several steps, including initial imine formation, iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various chemical reactions. The most efficient and widely applied modern methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aims to improve the ecological impact of the classical schemes .
Applications De Recherche Scientifique
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents. They have been utilized as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . Preliminary bio-evaluation screening delivered compound I-11 as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Antimicrobial Agents
Imidazo[1,2-a]pyridine has shown a broad range of useful pharmacological activities such as antimicrobial .
Antiepileptic Agents
Imidazo[1,2-a]pyridine has been used in the development of antiepileptic drugs .
Antidiabetic Agents
Imidazo[1,2-a]pyridine has been used in the development of antidiabetic drugs .
Antiprotozoal Agents
Imidazo[1,2-a]pyridine has shown antiprotozoal activity .
Antifungal Agents
Imidazo[1,2-a]pyridine has shown antifungal activity .
Anticonvulsant Agents
Imidazo[1,2-a]pyridine has been used in the development of anticonvulsant drugs .
Orientations Futures
The future directions in the research and development of “N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide” and similar compounds involve the development of environmentally benign synthetic strategies . Scientists are provoked to search for such strategies due to the serious ecological problems nowadays . The hope is that no significant contributions in the topic are unintentionally overlooked .
Mécanisme D'action
Target of Action
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide is a specialty product for proteomics research . It has been recognized as a potential covalent inhibitor, with the KRAS G12C protein being one of its primary targets . The KRAS G12C protein plays a crucial role in cell signaling and is often mutated in various types of cancers .
Mode of Action
The compound interacts with its targets through a covalent bond, which results in the inhibition of the target protein’s function . In the case of the KRAS G12C protein, the inhibition by N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide can potentially prevent the abnormal cell signaling that leads to cancerous growth .
Biochemical Pathways
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide affects the KRAS signaling pathway . By inhibiting the KRAS G12C protein, it disrupts the pathway and its downstream effects, which include cell proliferation and survival . This disruption can potentially lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide’s action primarily involve the inhibition of the KRAS G12C protein . This inhibition disrupts the KRAS signaling pathway, potentially leading to reduced cell proliferation and survival . As a result, the compound could potentially suppress tumor growth .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-4-12-10(15)8-1-2-9-11-3-5-13(9)7-8/h1-3,5,7,14H,4,6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAIHFMRWQFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.